![molecular formula C12H17ClN2O2 B11723415 1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B11723415.png)
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride is a compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and a carboxylic acid group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and drug discovery. The presence of both piperidine and pyridine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and piperidine derivatives.
Synthetic Routes: One common method involves the alkylation of piperidine with a pyridin-3-ylmethyl halide under basic conditions
Reaction Conditions: The reactions are usually carried out in organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at controlled temperatures to ensure high yields and purity.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: These reactions can yield a variety of products, including alcohols, ketones, and substituted pyridine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as catalysts or ligands for metal complexes.
Mechanism of Action
The mechanism of action of 1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride depends on its specific application:
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and ion channels, depending on its structural modifications.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or neurotransmission, leading to its therapeutic effects.
Binding Interactions: The presence of both piperidine and pyridine moieties allows for versatile binding interactions with biological macromolecules, enhancing its efficacy and selectivity.
Comparison with Similar Compounds
1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds:
Piperidine Derivatives: Compounds like piperine and evodiamine also contain the piperidine moiety and exhibit various biological activities, including anticancer and anti-inflammatory effects.
Pyridine Derivatives: Pyridine-based compounds, such as nicotinamide and pyridoxine, are well-known for their roles in biological processes and therapeutic applications.
Uniqueness: The combination of piperidine and pyridine in this compound provides a unique scaffold that can be tailored for specific biological activities, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)11-5-1-2-7-14(11)9-10-4-3-6-13-8-10;/h3-4,6,8,11H,1-2,5,7,9H2,(H,15,16);1H |
InChI Key |
BWMMYPBGTWSFJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CN=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


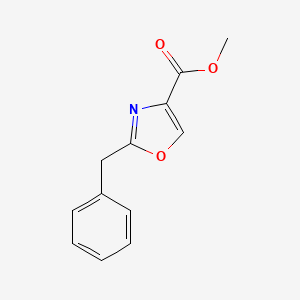


![3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11723349.png)


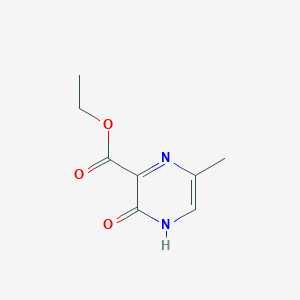
![1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride](/img/structure/B11723368.png)
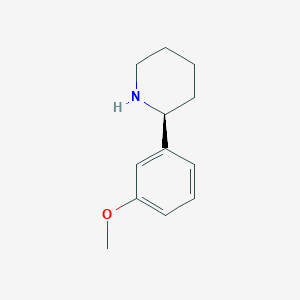
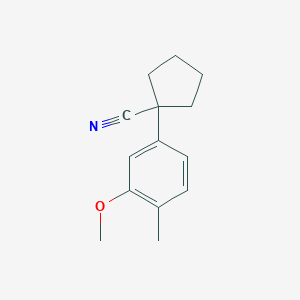
![1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11723379.png)
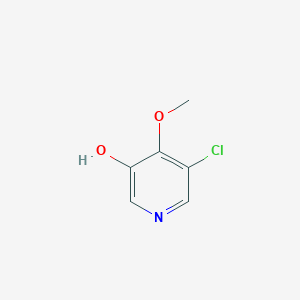

![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride](/img/structure/B11723403.png)
